molecular formula C16H15ClN4O2 B5800754 N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide

Cat. No. B5800754
M. Wt: 330.77 g/mol
InChI Key: UFZBGFPWAHWHBX-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide, also known as CMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMBA is a benzotriazole derivative that has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is not fully understood, but it is thought to involve the inhibition of ROS production through the activation of antioxidant enzymes. N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been shown to increase the activity of superoxide dismutase (SOD) and catalase, which are important antioxidant enzymes that play a key role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antioxidant activity, N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been shown to have anti-inflammatory properties and to inhibit the proliferation of cancer cells. N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has also been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential therapeutic agent for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide in lab experiments is its ability to inhibit ROS production and protect cells from oxidative stress. This makes N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide a valuable tool for investigating the mechanisms underlying oxidative stress and potential therapeutic interventions. However, one limitation of using N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is its potential toxicity at high concentrations. Careful dosage and monitoring are necessary to ensure that N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is used safely in lab experiments.

Future Directions

There are many potential future directions for research involving N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide. One area of research that shows promise is the use of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide as a therapeutic agent for the treatment of diabetes. N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been shown to improve glucose uptake and insulin sensitivity in cells, making it a potential candidate for the development of new diabetes treatments. Additionally, further investigation into the anti-inflammatory and anti-cancer properties of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide may lead to the development of new treatments for these conditions. Overall, N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide is a promising compound that has the potential to contribute to a wide range of scientific research areas.

Synthesis Methods

The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide involves a multi-step process that begins with the conversion of 3-chloro-4-methoxyaniline to 3-chloro-4-methoxyphenylacetic acid. This intermediate is then reacted with 2-amino-6-methylbenzotriazole to yield N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide. The synthesis of N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been optimized to improve yield and purity, making it a readily available compound for scientific research.

Scientific Research Applications

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been extensively studied for its potential applications in scientific research. One area of research where N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has shown promise is in the study of oxidative stress. N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide has been shown to inhibit the production of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and cellular damage. This makes N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]acetamide a valuable tool for investigating the mechanisms underlying oxidative stress and potential therapeutic interventions.

properties

IUPAC Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methylbenzotriazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-9-6-14-15(8-13(9)18-10(2)22)20-21(19-14)11-4-5-16(23-3)12(17)7-11/h4-8H,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZBGFPWAHWHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C)C3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide

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